molecular formula C13H10Cl2F3N B2475316 4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline CAS No. 685108-61-6

4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline

Cat. No.: B2475316
CAS No.: 685108-61-6
M. Wt: 308.13
InChI Key: XWKOGGIQRLMMLV-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Chlorination: Introduction of the chloro group at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.

    Alkylation: The 3-position is alkylated with 2-chloroethyl chloride in the presence of a base such as potassium carbonate.

    Methylation: Introduction of the methyl group at the 2-position using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(2-chloroethyl)-2-methylquinoline
  • 4-Chloro-3-(2-chloroethyl)-8-(trifluoromethyl)quinoline
  • 2-Methyl-8-(trifluoromethyl)quinoline

Uniqueness

4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2F3N/c1-7-8(5-6-14)11(15)9-3-2-4-10(12(9)19-7)13(16,17)18/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKOGGIQRLMMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=CC=C(C2=N1)C(F)(F)F)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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